molecular formula C22H21ClFNO4 B12607353 elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-

elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-

Cat. No.: B12607353
M. Wt: 417.9 g/mol
InChI Key: GKPAWDQEYZGYEO-UHFFFAOYSA-N
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Description

Elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-: is a chemical compound known for its application in the field of medicine, particularly as an antiretroviral drug used in the treatment of HIV infection. It is a member of the integrase strand transfer inhibitors (INSTIs) class, which prevents the integration of viral DNA into the host cell genome, thereby inhibiting viral replication.

Preparation Methods

The synthesis of elvitegravir involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinolinecarboxylic acid derivative, followed by the introduction of the 3-chloro-2-fluorophenyl group and the hydroxymethyl-2-methylpropyl side chain. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Elvitegravir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Elvitegravir is extensively studied for its applications in:

    Chemistry: As a model compound for studying integrase inhibitors and their interactions with viral DNA.

    Biology: Understanding the mechanisms of HIV integration and replication.

    Medicine: Used in combination therapies for the treatment of HIV infection, improving patient outcomes by reducing viral load.

    Industry: Production of antiretroviral drugs and development of new integrase inhibitors.

Mechanism of Action

Elvitegravir exerts its effects by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, reducing the viral load in the patient’s body.

Comparison with Similar Compounds

Elvitegravir is compared with other integrase inhibitors such as raltegravir and dolutegravir. While all these compounds share a similar mechanism of action, elvitegravir is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and resistance profiles. Similar compounds include:

    Raltegravir: Another integrase inhibitor with a different chemical structure and pharmacokinetic profile.

    Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetics.

    Bictegravir: A newer integrase inhibitor with improved efficacy and resistance profiles.

Elvitegravir’s uniqueness lies in its specific binding affinity and pharmacokinetic properties, making it a valuable component of combination antiretroviral therapies.

Properties

Molecular Formula

C22H21ClFNO4

Molecular Weight

417.9 g/mol

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H21ClFNO4/c1-12(2)19(11-26)25-10-16(22(28)29)21(27)15-9-13(6-7-18(15)25)8-14-4-3-5-17(23)20(14)24/h3-7,9-10,12,19,26H,8,11H2,1-2H3,(H,28,29)

InChI Key

GKPAWDQEYZGYEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=CC(=C2)CC3=C(C(=CC=C3)Cl)F)C(=O)O

Origin of Product

United States

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